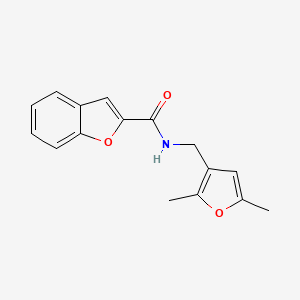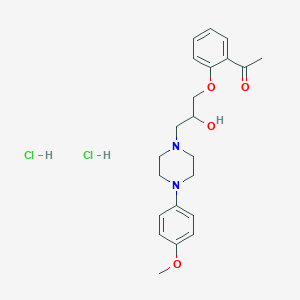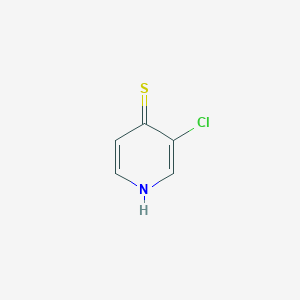
1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in lab experiments is its unique structure, which allows for the exploration of new pharmacological properties. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. One direction is to explore the compound's potential as a treatment for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. Additionally, further research could be done to better understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-5-methylthiophene, which is reacted with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 1,4-dibromobutane to form the intermediate compound. The intermediate compound is then reacted with tetrahydrofuran and sodium hydride to form the final product.
Wissenschaftliche Forschungsanwendungen
1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been found to have potential applications in the field of medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSDRHNBLPZQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

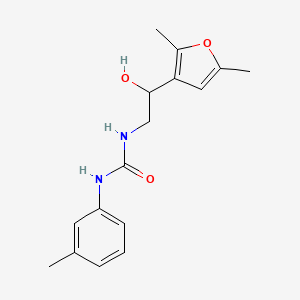

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)

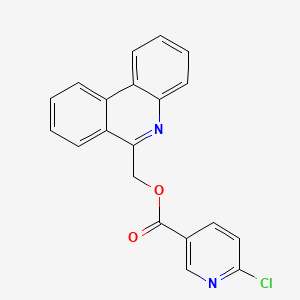
![2-(Phenylmethoxycarbonylamino)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2422195.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)
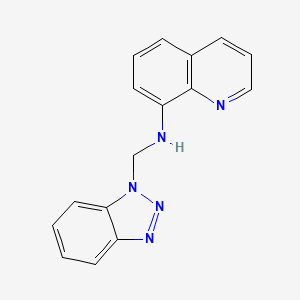
![4-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2422204.png)
